SSVFVADPK-(Lys-13C6,15N2)

説明

BenchChem offers high-quality SSVFVADPK-(Lys-13C6,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SSVFVADPK-(Lys-13C6,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

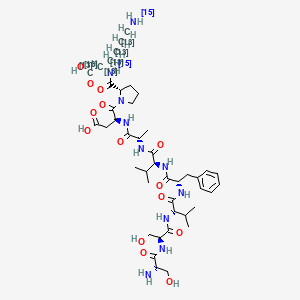

C43H68N10O14 |

|---|---|

分子量 |

957.0 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1 |

InChIキー |

JIMHBKLTUSGWDO-ITKLQJECSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |

正規SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to SSVFVADPK-(Lys-13C6,15N2): An Internal Standard for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SSVFVADPK-(Lys-13C6,15N2), a stable isotope-labeled peptide, with a focus on its primary application as an internal standard in quantitative mass spectrometry. This document details its composition, its role in advanced proteomics workflows, and the methodologies that leverage its unique properties for precise and reproducible quantification of its unlabeled analogue.

Introduction to SSVFVADPK-(Lys-13C6,15N2)

SSVFVADPK-(Lys-13C6,15N2) is a synthetic peptide with the amino acid sequence Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys. The defining characteristic of this peptide is the incorporation of stable isotopes into the terminal lysine (B10760008) (Lys) residue. Specifically, the lysine residue is labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. This isotopic labeling results in a molecule that is chemically identical to its natural counterpart but has a greater mass.

The primary function of this "heavy" peptide is to serve as an internal standard for the accurate quantification of the endogenous, or "light," SSVFVADPK peptide in complex biological samples using mass spectrometry.

Core Principles of Stable Isotope Labeling and Quantitative Mass Spectrometry

The use of stable isotope-labeled compounds, such as SSVFVADPK-(Lys-13C6,15N2), is a cornerstone of modern quantitative proteomics. The fundamental principle lies in the mass difference between the labeled (heavy) and unlabeled (light) forms of a peptide. When a known concentration of the heavy peptide is spiked into a sample, the ratio of the signal intensity of the heavy peptide to the light peptide, as measured by a mass spectrometer, allows for precise determination of the quantity of the light peptide in the original sample.

This method corrects for variations in sample preparation and mass spectrometer performance, leading to highly accurate and reproducible results.

Primary Application: Internal Standard for Targeted Quantification

The principal application of SSVFVADPK-(Lys-13C6,15N2) is as an internal standard in targeted mass spectrometry assays, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In these experiments, the mass spectrometer is programmed to specifically detect and quantify both the light and heavy versions of the SSVFVADPK peptide.

Experimental Workflow

The general workflow for using SSVFVADPK-(Lys-13C6,15N2) as an internal standard is as follows:

-

Sample Preparation : The biological sample (e.g., plasma, cell lysate) is processed to extract and digest the proteins, generating a complex mixture of peptides.

-

Spiking : A known amount of the heavy standard, SSVFVADPK-(Lys-13C6,15N2), is added to the sample.

-

LC-MS/MS Analysis : The sample is injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system. The liquid chromatograph separates the peptides, and the mass spectrometer measures the intensity of both the light and heavy forms of the target peptide.

-

Data Analysis : The ratio of the peak areas of the light to the heavy peptide is calculated. This ratio is then used to determine the concentration of the endogenous SSVFVADPK peptide in the original sample.

The following diagram illustrates this workflow:

Broader Context: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

While SSVFVADPK-(Lys-13C6,15N2) is a pre-labeled peptide, the labeled lysine (Lys-13C6,15N2) itself is a key reagent in a widely used quantitative proteomics technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2] In SILAC, cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart.[1][3] This results in the metabolic incorporation of the heavy amino acid into all newly synthesized proteins.[1]

When the "heavy" cell population is compared to a "light" (unlabeled) cell population under different experimental conditions, the relative abundance of thousands of proteins can be determined simultaneously by mass spectrometry.[1]

The following diagram outlines the SILAC workflow:

Quantitative Data

The key quantitative data for SSVFVADPK-(Lys-13C6,15N2) and its core labeled component, L-Lysine-(13C6,15N2), are their molecular weights.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| SSVFVADPK-(Lys-13C6,15N2) | C37¹³C6H68N8¹⁵N2O14 | 957 |

| L-Lysine | C6H14N2O2 | 146.19 |

| L-Lysine-(13C6,15N2) | ¹³C6H14¹⁵N2O2 | 154.19 |

Experimental Protocol: Targeted Quantification using a Heavy-Labeled Peptide Standard

This protocol provides a generalized methodology for the targeted quantification of the SSVFVADPK peptide using SSVFVADPK-(Lys-13C6,15N2) as an internal standard.

6.1 Materials

-

Biological matrix (e.g., human plasma)

-

SSVFVADPK-(Lys-13C6,15N2) internal standard

-

Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

-

Reducing agent (e.g., 10 mM dithiothreitol)

-

Alkylating agent (e.g., 55 mM iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

6.2 Procedure

-

Protein Denaturation and Reduction : To 100 µL of plasma, add 100 µL of digestion buffer. Add the reducing agent and incubate at 60°C for 30 minutes.

-

Alkylation : Cool the sample to room temperature. Add the alkylating agent and incubate in the dark at room temperature for 20 minutes.

-

Internal Standard Spiking : Add a known concentration of SSVFVADPK-(Lys-13C6,15N2) to the sample.

-

Enzymatic Digestion : Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

-

Sample Cleanup : Acidify the sample with formic acid. Clean up the peptide mixture using a solid-phase extraction (SPE) C18 cartridge. Elute the peptides and dry them under vacuum.

-

Reconstitution : Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

LC-MS/MS Analysis : Inject the sample into the LC-MS/MS system. Develop a targeted method to monitor the specific precursor and fragment ions for both the light and heavy SSVFVADPK peptides.

-

Data Analysis : Integrate the peak areas for the light and heavy peptides. Calculate the light-to-heavy ratio and determine the concentration of the endogenous peptide based on the known concentration of the spiked-in standard.

Conclusion

SSVFVADPK-(Lys-13C6,15N2) is a valuable tool for researchers and scientists in the field of proteomics and drug development. Its primary use as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of its unlabeled counterpart in complex biological matrices. The principles underlying its application are fundamental to modern quantitative mass spectrometry and are exemplified in techniques like SILAC. This guide provides a foundational understanding of this reagent and its application in robust analytical methodologies.

References

Unraveling the Principles of Stable Isotope Labeling with SSVFVADPK-(Lys-13C6,15N2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has emerged as a cornerstone of modern quantitative proteomics, providing an unparalleled level of accuracy and precision in the measurement of protein abundance. This technical guide delves into the core principles and applications of a specific stable isotope-labeled peptide, SSVFVADPK-(Lys-13C6,15N2), a powerful tool in targeted mass spectrometry-based protein quantification. While the precise protein target for this specific peptide sequence remains to be definitively identified through publicly available resources, the principles of its application are universal and form the foundation of the Absolute QUantification (AQUA) methodology. This guide will, therefore, focus on the established framework for using such a peptide as an internal standard in quantitative proteomics workflows.

The Core Principle: Absolute Quantification (AQUA)

The fundamental principle behind the use of SSVFVADPK-(Lys-13C6,15N2) lies in the concept of isotope dilution mass spectrometry, commercialized and widely known as the AQUA strategy.[1][2][3][4][5] In this approach, a synthetic peptide, identical in amino acid sequence to a target tryptic peptide from a protein of interest, is created. The key difference is the incorporation of stable, heavy isotopes into one or more of its amino acids. In the case of SSVFVADPK-(Lys-13C6,15N2), the C-terminal lysine (B10760008) (K) residue is synthesized using carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes, resulting in a known mass shift compared to its endogenous, "light" counterpart.

This "heavy" labeled peptide serves as an ideal internal standard.[1][4] When a known amount of the heavy standard is spiked into a complex biological sample (such as a cell lysate or tissue homogenate), it co-elutes with the endogenous "light" peptide during liquid chromatography (LC) separation. In the mass spectrometer, the two peptides are easily distinguished by their mass-to-charge (m/z) ratio. By comparing the signal intensities of the heavy and light peptides, the absolute quantity of the endogenous peptide, and by extension, the target protein, can be precisely calculated.[5]

Experimental Workflow for Targeted Protein Quantification

The application of SSVFVADPK-(Lys-13C6,15N2) as an internal standard follows a well-defined experimental workflow, crucial for obtaining accurate and reproducible quantitative data.

A generalized workflow for a targeted proteomics experiment using a stable isotope-labeled peptide standard is depicted below:

Caption: Targeted proteomics workflow using a stable isotope-labeled peptide.

Detailed Experimental Protocols

While a protocol specific to SSVFVADPK-(Lys-13C6,15N2) cannot be detailed without knowledge of its target protein, the following provides a generalized, yet detailed, methodology for a typical AQUA experiment.

1. Sample Preparation and Protein Extraction:

-

Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Lysis is performed on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and modification.

-

Tissue Homogenization: Tissues are minced and homogenized in a lysis buffer using a mechanical homogenizer.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading across different samples.

2. Internal Standard Spiking and Tryptic Digestion:

-

A precisely known amount of the SSVFVADPK-(Lys-13C6,15N2) standard is added to a specific amount of protein lysate. The ratio of the internal standard to the total protein should be optimized for the expected abundance of the target protein.

-

Proteins are denatured (e.g., by heating or using denaturing agents like urea), reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (IAA) to break disulfide bonds and prevent their reformation.

-

The protein mixture is then digested overnight with sequencing-grade trypsin at 37°C. Trypsin specifically cleaves proteins at the C-terminus of lysine and arginine residues, generating a predictable set of peptides.

3. Mass Spectrometry Analysis:

-

The resulting peptide mixture is desalted and concentrated using C18 solid-phase extraction (SPE).

-

The peptides are then separated by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer.

-

The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In this mode, the instrument is specifically programmed to isolate the precursor ions of both the light (endogenous) and heavy (labeled) SSVFVADPK peptides and their specific fragment ions (transitions).

4. Data Analysis and Quantification:

-

Specialized software is used to extract the ion chromatograms (XICs) for the selected transitions of both the light and heavy peptides.

-

The peak areas of the light and heavy peptides are integrated.

-

The ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide is calculated.

-

Since a known amount of the heavy standard was added, the absolute amount of the endogenous peptide, and thus the target protein in the original sample, can be calculated.

Data Presentation: A Framework for Quantitative Results

Quantitative data from experiments utilizing SSVFVADPK-(Lys-13C6,15N2) should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for summarizing such data.

| Sample ID | Condition | Replicate | Peak Area (Light Peptide) | Peak Area (Heavy Peptide) | Ratio (Light/Heavy) | Absolute Quantity (fmol/µg protein) |

| S1 | Control | 1 | 1.2 x 10⁶ | 2.5 x 10⁶ | 0.48 | 4.8 |

| S2 | Control | 2 | 1.3 x 10⁶ | 2.6 x 10⁶ | 0.50 | 5.0 |

| S3 | Treatment A | 1 | 2.4 x 10⁶ | 2.5 x 10⁶ | 0.96 | 9.6 |

| S4 | Treatment A | 2 | 2.6 x 10⁶ | 2.6 x 10⁶ | 1.00 | 10.0 |

| S5 | Treatment B | 1 | 0.6 x 10⁶ | 2.4 x 10⁶ | 0.25 | 2.5 |

| S6 | Treatment B | 2 | 0.7 x 10⁶ | 2.5 x 10⁶ | 0.28 | 2.8 |

Signaling Pathways and Logical Relationships

Without the identification of the target protein for SSVFVADPK, a specific signaling pathway cannot be visualized. However, the logical relationship of how a quantified protein can be integrated into a signaling pathway analysis is a universal concept. The diagram below illustrates this general principle.

Caption: Integration of quantified protein data into a signaling pathway.

Conclusion

The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) represents a powerful tool for precise and absolute quantification of a specific target protein in complex biological samples. Its application within the AQUA framework provides researchers with high-quality, reproducible data that is essential for advancing our understanding of biological processes, biomarker discovery, and drug development. While the specific context of this peptide's use is dependent on its yet-to-be-identified protein target, the principles and methodologies outlined in this guide provide a robust foundation for its effective implementation in any targeted proteomics study. The continued development and application of such tailored internal standards will undoubtedly play a pivotal role in the future of quantitative biology and personalized medicine.

References

- 1. uniprot.org [uniprot.org]

- 2. In the virion, the 11-amino-acid peptide cofactor pVIc is covalently linked to the adenovirus proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of the Putative Fusion Peptide of the Severe Acute Respiratory Syndrome-Associated Coronavirus Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Sendai virus V protein with an anti-peptide antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A computational approach to rapidly design peptides that detect SARS-CoV-2 surface protein S - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of SSVFVADPK-(Lys-13C6,15N2) in Quantitative Proteomics Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for the precise quantification of the hypothetical biomarker, Tumor Angiogenesis Factor Receptor (TAFR), in complex biological samples. TAFR is a receptor tyrosine kinase implicated in tumor progression and angiogenesis. The peptide SSVFVADPK is a proteotypic tryptic peptide derived from the cytoplasmic domain of TAFR, making it an ideal surrogate for the quantification of the parent protein.

The isotopically labeled internal standard, SSVFVADPK-(Lys-13C6,15N2), contains a lysine (B10760008) residue labeled with six ¹³C and two ¹⁵N atoms. This results in a precise mass shift, allowing for its distinction from the endogenous, unlabeled peptide by mass spectrometry. This approach, known as the stable isotope dilution method, is the gold standard for accurate and reproducible protein quantification in proteomics.[1]

TAFR Signaling and Therapeutic Intervention

Tumor Angiogenesis Factor Receptor (TAFR) is a transmembrane receptor that, upon binding to its ligand, Tumor Angiogenesis Factor (TAF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation initiates a downstream signaling cascade, primarily through the PI3K/Akt/mTOR pathway, which promotes cell survival, proliferation, and angiogenesis. In many cancer types, TAFR is overexpressed, leading to uncontrolled tumor growth.

A novel therapeutic agent, TAFR-inhibitor (TAFRi), has been developed to block the ATP-binding site of the TAFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. Monitoring the levels of TAFR in response to TAFRi treatment is crucial for evaluating drug efficacy and understanding mechanisms of resistance.

TAFR Signaling Pathway Diagram

Caption: TAFR signaling pathway and the point of inhibition by TAFRi.

Quantitative Analysis of TAFR using Targeted Proteomics

To accurately measure changes in TAFR protein levels following drug treatment, a targeted mass spectrometry-based proteomics assay was developed. This method utilizes the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the absolute quantification of the corresponding endogenous TAFR peptide.

Experimental Workflow

The workflow for targeted proteomics involves several key steps, from sample preparation to data analysis.[2] A known amount of the heavy-labeled peptide is spiked into the sample at an early stage to account for sample loss during processing.

Caption: Workflow for targeted quantification of TAFR.

Detailed Experimental Protocol

This protocol outlines the steps for the quantification of TAFR from cell culture lysates.

Materials and Reagents

-

Cell Lines: Cancer cell line overexpressing TAFR (e.g., HT-29)

-

Treatment: TAFRi (10 µM) or vehicle (DMSO)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

Internal Standard: SSVFVADPK-(Lys-13C6,15N2) (1 pmol/µL stock in 50% acetonitrile (B52724)/0.1% formic acid)

-

Digestion Enzyme: Sequencing-grade modified trypsin

-

Reduction/Alkylation: DTT and Iodoacetamide (B48618)

-

Digestion Buffer: 50 mM Ammonium (B1175870) Bicarbonate

-

Cleanup: C18 Solid-Phase Extraction (SPE) cartridges

-

LC-MS System: High-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

Sample Preparation

-

Cell Culture and Treatment: Plate TAFR-overexpressing cells and grow to 80% confluency. Treat cells with 10 µM TAFRi or DMSO (vehicle control) for 24 hours.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

Protein Digestion

-

Sample Aliquoting: Aliquot 50 µg of total protein from each sample (control and treated).

-

Spike-in Internal Standard: Add 100 fmol of the heavy-labeled peptide SSVFVADPK-(Lys-13C6,15N2) to each 50 µg protein aliquot.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

Trypsin Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea/detergent concentration.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Cleanup

-

SPE Cartridge Activation: Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid.

-

Sample Loading: Load the acidified peptide mixture onto the cartridge.

-

Washing: Wash the cartridge with 0.1% formic acid to remove salts and hydrophilic contaminants.

-

Elution: Elute the peptides with 50% acetonitrile/0.1% formic acid.

-

Drying: Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis

-

Resuspension: Reconstitute the dried peptides in 50 µL of 2% acetonitrile/0.1% formic acid.

-

LC Separation: Inject 5 µL of the peptide solution onto a C18 analytical column. Separate the peptides using a gradient of increasing acetonitrile concentration over 60 minutes.

-

Mass Spectrometry:

-

Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) mode.

-

Precursor Ions: Schedule the instrument to target the precursor m/z values for both the light (endogenous) and heavy (labeled) SSVFVADPK peptides.

-

Fragmentation: Fragment the selected precursor ions using higher-energy collisional dissociation (HCD).

-

MS/MS Scans: Acquire high-resolution MS/MS spectra of the fragment ions.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for the most intense and specific fragment ions of both the light and heavy peptides.

-

Ratio Calculation: Calculate the ratio of the light to heavy peak areas for each sample.

-

Absolute Quantification: Determine the absolute amount of the endogenous TAFR peptide in each sample by multiplying the light-to-heavy ratio by the known amount of the spiked-in heavy peptide standard (100 fmol).

-

Normalization: Normalize the calculated amount of TAFR peptide to the initial total protein amount to obtain the final concentration (e.g., in fmol/µg of total protein).

Quantitative Data and Results

The following table summarizes the hypothetical quantitative results from the analysis of TAFR levels in control (DMSO-treated) and TAFRi-treated cells. The experiment was performed in triplicate.

| Sample ID | Treatment | Light Peptide Area | Heavy Peptide Area | Light/Heavy Ratio | TAFR Amount (fmol) | TAFR Concentration (fmol/µg protein) |

| CTRL-1 | DMSO | 8.50E+06 | 4.25E+06 | 2.00 | 200.0 | 4.00 |

| CTRL-2 | DMSO | 8.92E+06 | 4.35E+06 | 2.05 | 205.0 | 4.10 |

| CTRL-3 | DMSO | 8.64E+06 | 4.32E+06 | 2.00 | 200.0 | 4.00 |

| CTRL Avg. | DMSO | 8.69E+06 | 4.31E+06 | 2.02 | 201.7 | 4.03 |

| CTRL SD | DMSO | 2.14E+05 | 5.20E+04 | 0.03 | 2.89 | 0.06 |

| TAFRi-1 | 10 µM TAFRi | 4.30E+06 | 4.28E+06 | 1.00 | 100.0 | 2.00 |

| TAFRi-2 | 10 µM TAFRi | 4.15E+06 | 4.32E+06 | 0.96 | 96.0 | 1.92 |

| TAFRi-3 | 10 µM TAFRi | 4.40E+06 | 4.36E+06 | 1.01 | 101.0 | 2.02 |

| TAFRi Avg. | 10 µM TAFRi | 4.28E+06 | 4.32E+06 | 0.99 | 99.0 | 1.98 |

| TAFRi SD | 10 µM TAFRi | 1.26E+05 | 4.00E+04 | 0.03 | 2.65 | 0.05 |

References

Unraveling the Mass Shift of SSVFVADPK-(Lys-13C6,15N2): A Technical Guide for Mass Spectrometry-Based Proteomics

For researchers, scientists, and drug development professionals, understanding the nuances of quantitative proteomics is paramount for robust and reproducible results. This in-depth technical guide delves into the core principles of mass shift analysis using the peptide SSVFVADPK with a stable isotope-labeled lysine (B10760008) (Lys-13C6,15N2) as a case study. We will explore the underlying methodology, data interpretation, and practical applications in modern drug discovery and development.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy in quantitative proteomics.[1][2] The technique relies on the incorporation of "heavy" amino acids containing stable isotopes into the entire proteome of a cell population. This allows for the direct comparison of protein abundance between different experimental conditions. When cells are grown in a medium containing a heavy isotope-labeled amino acid, such as L-lysine with six carbon-13 (¹³C) atoms and two nitrogen-15 (B135050) (¹⁵N) atoms, this "heavy" lysine is incorporated into newly synthesized proteins.

The key principle of SILAC lies in the mass difference, or mass shift, between the heavy-labeled peptides and their light (unlabeled) counterparts.[1] This mass difference is precisely determined by the number of isotopic labels incorporated. For the peptide SSVFVADPK, where the lysine residue is labeled with ¹³C₆,¹⁵N₂, the resulting peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), will have a distinct and predictable increase in mass.

Calculating the Mass Shift

The mass shift is a direct result of the difference in mass between the stable isotopes and their naturally occurring, lighter counterparts. The calculation for the mass shift of Lysine-¹³C₆,¹⁵N₂ is as follows:

| Isotope | Number of Atoms | Mass Difference (Da) | Total Mass Difference (Da) |

| Carbon-13 (¹³C) | 6 | ~1.00335 | ~6.0201 |

| Nitrogen-15 (¹⁵N) | 2 | ~0.99703 | ~1.99406 |

| Total Mass Shift | ~8.01416 |

This results in a mass shift of approximately +8 Da for any peptide containing a single Lysine-¹³C₆,¹⁵N₂ residue.[3][4] This distinct mass difference allows for the clear separation and quantification of the light and heavy peptide peaks in a mass spectrum.

Experimental Workflow for SILAC-based Mass Spectrometry

The following diagram illustrates a typical experimental workflow for a SILAC experiment designed to quantify protein abundance changes.

Detailed Experimental Protocol

A successful SILAC experiment requires careful planning and execution. The following is a generalized protocol that can be adapted for specific cell lines and experimental goals.

1. Cell Culture and Isotope Labeling:

-

Adaptation Phase: Two populations of cells are cultured. One is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with L-Lysine-¹³C₆,¹⁵N₂ (and often heavy arginine, e.g., Arg-¹³C₆ or Arg-¹³C₆,¹⁵N₄) in place of the corresponding light amino acids.[5][6] To ensure complete incorporation of the heavy amino acids, cells should be cultured for at least five to six cell divisions.[7] The incorporation efficiency should be monitored by mass spectrometry to ensure it exceeds 95%.[5] Dialyzed fetal bovine serum is typically used to minimize the presence of unlabeled amino acids.[5]

-

Experimental Phase: Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[6]

2. Sample Preparation:

-

Harvesting and Lysis: After treatment, cells from both populations are harvested and lysed using an appropriate lysis buffer to extract proteins.

-

Protein Quantification: The protein concentration of each lysate is accurately determined using a standard protein assay (e.g., BCA assay).

-

Mixing: Equal amounts of protein from the light and heavy cell populations are mixed together.[2] This 1:1 mixing is a critical step that minimizes experimental variability from downstream processing.[6]

-

Protein Digestion: The combined protein mixture is then digested into peptides, typically using an enzyme like trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[2]

3. Mass Spectrometry and Data Analysis:

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

-

Data Analysis: Specialized software (e.g., MaxQuant, FragPipe) is used to identify the peptides and quantify the relative abundance of the light and heavy forms.[8][9] The ratio of the peak intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Data Presentation and Interpretation

The quantitative output of a SILAC experiment is a list of identified proteins and their corresponding heavy-to-light (H/L) or light-to-heavy (L/H) ratios. This data is typically presented in a table format. For our example peptide, SSVFVADPK, if it were part of a protein that is upregulated in the experimental condition (heavy-labeled), we would expect to see an H/L ratio greater than 1.

Representative Quantitative Data for a Hypothetical Protein Containing SSVFVADPK:

| Protein Accession | Gene Name | Peptide Sequence | H/L Ratio | p-value | Regulation |

| P12345 | GENEX | SSVFVADPK | 2.5 | 0.001 | Upregulated |

| ... | ... | ... | ... | ... | ... |

In this hypothetical example, the protein "GENEX" shows a 2.5-fold upregulation in the experimental condition compared to the control.

Signaling Pathway Visualization

While the specific peptide SSVFVADPK is not associated with a well-defined signaling pathway in the available literature, SILAC is a powerful tool for elucidating changes in protein abundance within complex signaling cascades. For instance, in a hypothetical growth factor signaling pathway, SILAC could be used to identify which proteins are up- or downregulated upon stimulation.

The following diagram illustrates a generic signaling pathway that could be investigated using SILAC.

Conclusion

The analysis of mass shift in peptides like SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a fundamental aspect of quantitative proteomics using SILAC. This powerful technique provides a robust and accurate method for determining relative protein abundance, offering invaluable insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions. By understanding the principles of stable isotope labeling, mastering the experimental workflow, and effectively interpreting the resulting data, researchers can leverage SILAC to advance their scientific discoveries and drive innovation in drug development.

References

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. L -Lysine-13C6,15N2 13C 99atom , 15N 99atom , 95 CP 1200447-00-2 [sigmaaldrich.com]

- 4. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Quantitative Proteomics Using SSVFVADPK-(Lys-13C6,15N2) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) for quantitative proteomics. As this specific peptide is not a commercially available off-the-shelf product, this guide will focus on the underlying methodology, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which is used to generate and quantify such labeled peptides. The principles and protocols outlined here will enable researchers to design, execute, and interpret quantitative proteomics experiments to measure the relative abundance of the protein from which the peptide SSVFVADPK is derived.

Core Principles of Quantitative Proteomics with Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The SILAC method is a powerful and widely used metabolic labeling strategy that achieves high accuracy and precision.[1][2] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[1][2]

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., 12C, 14N). The other population is cultured in "heavy" medium containing a non-radioactive, stable isotope-labeled version of the same amino acid, in this case, L-Lysine labeled with six 13C and two 15N isotopes (Lys-13C6,15N2).[3]

After a sufficient number of cell divisions, typically at least five, the heavy amino acid will be fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin, which cleaves after lysine (B10760008) and arginine residues.

The resulting peptide mixtures from both cell populations are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative quantification of a protein is determined by comparing the signal intensities of the "heavy" and "light" isotopic forms of its constituent peptides.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for a typical SILAC experiment designed to quantify a protein of interest, such as the one containing the peptide sequence SSVFVADPK.

Phase 1: Adaptation - Metabolic Labeling of Cells

-

Cell Culture Preparation : Begin with two separate cultures of the same cell line. The cells should be in the logarithmic growth phase.

-

Media Formulation :

-

Light Medium : Prepare cell culture medium (e.g., DMEM or RPMI-1640) specifically designed for SILAC, which lacks L-Lysine and L-Arginine. Supplement this medium with normal ("light") L-Lysine and L-Arginine at their standard concentrations.

-

Heavy Medium : Prepare the same base medium, but supplement it with "heavy" L-Lysine-(13C6,15N2) and "light" or "heavy" L-Arginine. The choice of arginine isotope depends on the experimental design (double or triple labeling). For this guide, we focus on labeling with heavy lysine.

-

It is crucial to use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids.

-

-

Cell Adaptation : Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.

-

Verification of Incorporation : To confirm complete labeling, harvest a small aliquot of the "heavy" cells, extract proteins, digest them with trypsin, and analyze by LC-MS/MS. The absence of "light" lysine-containing peptides indicates successful and complete labeling.

Phase 2: Experimental Treatment and Sample Collection

-

Experimental Treatment : Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other ("light" labeled cells) serves as the control.

-

Cell Harvesting : After the treatment period, harvest both cell populations. Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.

-

Cell Lysis and Protein Extraction :

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

-

Protein Quantification : Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Phase 3: Sample Preparation for Mass Spectrometry

-

Protein Reduction and Alkylation :

-

Take a defined amount of total protein (e.g., 100 µg) from the combined lysate.

-

Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

-

In-solution or In-gel Protein Digestion :

-

In-solution Digestion : Precipitate the proteins using acetone (B3395972) or trichloroacetic acid (TCA). Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

In-gel Digestion : Alternatively, separate the proteins by SDS-PAGE. Excise the entire protein lane or specific bands of interest. Destain the gel pieces, reduce, and alkylate the proteins within the gel matrix. Add trypsin and incubate overnight at 37°C.

-

-

Peptide Desalting and Cleanup :

-

Following digestion, acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.

-

Elute the peptides and dry them in a vacuum concentrator.

-

Phase 4: LC-MS/MS Analysis

-

Peptide Resuspension : Reconstitute the dried peptides in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.

-

Liquid Chromatography (LC) : Inject the peptide sample onto a reverse-phase LC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

-

Tandem Mass Spectrometry (MS/MS) :

-

The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.

-

The mass spectrometer operates in a data-dependent acquisition mode. It first acquires a full MS scan to detect the "light" and "heavy" peptide pairs.

-

The most intense precursor ions are then selected for fragmentation (MS/MS) to determine their amino acid sequence.

-

Data Presentation: Quantitative Data Summary

The primary output of a SILAC experiment is a list of identified proteins and their relative abundance ratios between the different experimental conditions. This data is typically presented in a tabular format, as shown in the representative table below. For the purpose of this guide, we will use the hypothetical quantification of a protein from which the peptide "SSVFVADPK" is derived.

| Protein Accession | Gene Name | Protein Description | H/L Ratio | H/L Normalized Ratio | p-value | Unique Peptides |

| P01234 | PRTNX | Protein X | 2.54 | 2.48 | 0.001 | 15 |

| Q56789 | PRTNY | Protein Y | 0.48 | 0.51 | 0.005 | 8 |

| ... | ... | ... | ... | ... | ... | ... |

Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment.

-

Protein Accession : A unique identifier for the protein from a database like UniProt.

-

Gene Name : The official gene symbol for the identified protein.

-

Protein Description : A brief description of the protein's function.

-

H/L Ratio : The raw ratio of the "heavy" labeled peptide intensity to the "light" labeled peptide intensity.

-

H/L Normalized Ratio : The H/L ratio after normalization to account for any systematic errors in mixing or sample loading.

-

p-value : A statistical measure of the significance of the observed change in protein abundance.

-

Unique Peptides : The number of unique peptides identified and used for the quantification of the protein.

Mandatory Visualizations

SILAC Experimental Workflow

Caption: A schematic of the SILAC experimental workflow.

SILAC Data Analysis Pipeline

Caption: A logical workflow for SILAC data analysis.

Quantification of the Peptide SSVFVADPK-(Lys-13C6,15N2)

Within the data analysis pipeline, the software (e.g., MaxQuant) will identify peptides from the MS/MS spectra by searching against a protein sequence database. For our peptide of interest, the software would identify two forms:

-

Light Peptide : SSVFVADPK with a standard mass.

-

Heavy Peptide : SSVFVADPK-(Lys-13C6,15N2) with a mass increase of 8.014 Da due to the six 13C and two 15N atoms in the labeled lysine.

The software will then extract the ion chromatograms for both the light and heavy forms of this peptide and calculate the ratio of their intensities. This ratio, along with the ratios from other peptides belonging to the same protein, will be used to determine the overall relative abundance of the protein.

Conclusion

The use of stable isotope-labeled internal standards, exemplified by the SILAC methodology for generating peptides like SSVFVADPK-(Lys-13C6,15N2), is a robust and accurate approach for quantitative proteomics. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a detailed protocol to successfully implement this powerful technique for the precise measurement of protein expression changes in a wide range of biological and clinical research settings.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Heavy Peptides in Quantitative Proteomics: An In-depth Technical Guide to Absolute Quantification (AQUA)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precise measurement of protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. While Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has been a cornerstone for relative protein quantification, the demand for absolute concentration determination has led to the prominence of targeted mass spectrometry techniques employing synthetic heavy peptides. This guide provides a comprehensive exploration of the Absolute Quantification (AQUA) strategy, with a specific focus on the application of heavy peptides like SSVFVADPK-(Lys-13C6,15N2) for the precise measurement of Human Serum Albumin (HSA).

From Relative to Absolute: The Evolution of Quantitative Proteomics

SILAC has been instrumental in comparative proteomics, enabling the relative quantification of thousands of proteins between different cell populations. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., 13C, 15N) into the entire proteome of one cell population, which is then compared to a "light" (unlabeled) population.[1][2] While powerful for identifying fold-changes, SILAC does not provide the absolute concentration of a protein in a given sample.

To address this, the Absolute Quantification (AQUA) methodology was developed.[3][4][5] This technique utilizes synthetic peptides, which are chemically identical to a target peptide derived from the protein of interest but are synthesized with one or more heavy stable isotope-labeled amino acids.[3][5] These "heavy peptides" serve as internal standards that are spiked into a biological sample at a known concentration.[4] By comparing the mass spectrometry signal of the endogenous "light" peptide to that of the co-eluting heavy peptide standard, the absolute quantity of the target protein can be determined with high accuracy and precision.[6]

The AQUA Workflow: A Step-by-Step Guide

The AQUA workflow is a targeted approach that offers high sensitivity and specificity, making it ideal for the validation of biomarkers and the quantitative analysis of specific proteins in complex mixtures.[7][8]

Figure 1: A generalized workflow for absolute protein quantification using the AQUA method.

Experimental Protocol: Absolute Quantification of Human Serum Albumin (HSA)

This protocol outlines the steps for the absolute quantification of HSA in human plasma using the heavy peptide SSVFVADPK-(Lys-13C6,15N2) as an internal standard.

Materials and Reagents

-

Human plasma samples

-

Heavy peptide standard: SSVFVADPK-(Lys-13C6,15N2) (custom synthesized)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

Procedure

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 10 µL of plasma, add 90 µL of 8 M urea in 100 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

-

Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

-

Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

-

Spiking of Heavy Peptide Standard:

-

Add a known amount of the SSVFVADPK-(Lys-13C6,15N2) heavy peptide standard to the sample. The final concentration should be optimized based on the expected concentration of endogenous HSA. A typical starting concentration is in the range of 10-100 fmol/µL.

-

-

Tryptic Digestion:

-

Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

LC-MS/MS Analysis (MRM/PRM):

-

Analyze the digested sample using a triple quadrupole or a high-resolution mass spectrometer capable of targeted quantification (e.g., Q Exactive, Orbitrap).

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 0.3 mL/min

-

-

Mass Spectrometry (MS) Parameters (Multiple Reaction Monitoring - MRM):

-

Select precursor ions for both the light (endogenous) and heavy (standard) SSVFVADPK peptides.

-

Select 2-3 of the most intense and specific fragment ions for each precursor for monitoring.

-

-

Data Analysis

-

Generate extracted ion chromatograms (XICs) for the selected transitions of both the light and heavy peptides.

-

Integrate the peak areas of the light and heavy peptide chromatograms.

-

Calculate the peak area ratio of the light peptide to the heavy peptide.

-

Determine the absolute concentration of the endogenous peptide using the following formula:

Concentration of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Concentration of Heavy Peptide Standard

Quantitative Data Presentation

The following tables present example data from a hypothetical experiment quantifying HSA in plasma samples from healthy controls and patients with liver disease.

Table 1: MRM Transitions for SSVFVADPK Peptide

| Peptide | Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |

| Light (Endogenous) | 487.78 (2+) | y7: 789.42 | 22 |

| y6: 692.37 | 25 | ||

| y5: 577.31 | 28 | ||

| Heavy (Lys-13C6,15N2) | 491.78 (2+) | y7: 797.42 | 22 |

| y6: 700.37 | 25 | ||

| y5: 585.31 | 28 |

Table 2: Absolute Quantification of Human Serum Albumin in Plasma Samples

| Sample ID | Group | Peak Area (Light) | Peak Area (Heavy) | Light/Heavy Ratio | HSA Concentration (mg/mL) |

| Control 1 | Healthy | 1.25E+07 | 1.18E+07 | 1.06 | 42.4 |

| Control 2 | Healthy | 1.32E+07 | 1.21E+07 | 1.09 | 43.6 |

| Control 3 | Healthy | 1.19E+07 | 1.15E+07 | 1.03 | 41.2 |

| Patient 1 | Liver Disease | 6.80E+06 | 1.20E+07 | 0.57 | 22.8 |

| Patient 2 | Liver Disease | 5.95E+06 | 1.17E+07 | 0.51 | 20.4 |

| Patient 3 | Liver Disease | 7.10E+06 | 1.19E+07 | 0.60 | 24.0 |

Note: The heavy peptide standard was spiked at a concentration equivalent to 40 mg/mL of HSA.

The Significance of HSA Quantification in a Clinical Context

Human Serum Albumin is the most abundant protein in plasma and plays a crucial role in maintaining oncotic pressure, transporting various molecules such as hormones, fatty acids, and drugs, and exhibiting antioxidant properties.[9] Its concentration in the blood is a key indicator of health and disease.

Low levels of HSA, a condition known as hypoalbuminemia, are associated with several pathological conditions, including:

-

Liver Disease: As HSA is synthesized in the liver, its concentration is a sensitive marker of liver function.[9] In chronic liver diseases like cirrhosis, the synthetic capacity of the liver is diminished, leading to a significant drop in HSA levels.[9]

-

Kidney Disease: In nephrotic syndrome, damage to the glomeruli leads to excessive loss of albumin in the urine.

-

Malnutrition and Malabsorption: Inadequate protein intake or impaired absorption can result in decreased HSA synthesis.

-

Inflammation: During an acute inflammatory response, the synthesis of albumin is downregulated.

The absolute quantification of HSA provides clinicians with a valuable tool for diagnosing and monitoring the progression of these diseases, as well as for assessing a patient's nutritional status.

Figure 2: The central role of HSA in health and disease, and the clinical utility of its absolute quantification.

Conclusion

The use of heavy peptides as internal standards in targeted mass spectrometry, exemplified by the AQUA methodology, represents a powerful approach for the absolute quantification of proteins in complex biological samples. This technique overcomes the limitations of relative quantification methods and provides the accuracy and precision required for clinical biomarker validation and in-depth mechanistic studies. The ability to precisely measure the concentration of key proteins like Human Serum Albumin has significant implications for the diagnosis, monitoring, and treatment of a wide range of diseases, ultimately contributing to advancements in personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Health Sciences Authority (HSA) [hsa.gov.sg]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. researchgate.net [researchgate.net]

- 6. Absolute Quantification of All Identified Plasma Proteins from SWATH Data for Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Absolute Quantification of Human Serum Albumin Isoforms by Internal Calibration Based on a Top-Down LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Albumin in patients with liver disease shows an altered conformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an Internal Standard in LC-MS for the Quantification of Ovalbumin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the use of the stable isotope-labeled peptide SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an internal standard for the accurate quantification of Ovalbumin, a major allergen in chicken eggs, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Role of Internal Standards in Quantitative Proteomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for protein quantification in complex biological matrices. The surrogate peptide approach, where a target protein is enzymatically digested and a resulting unique peptide is quantified as a proxy for the protein concentration, is a widely adopted strategy. The accuracy and reliability of this method are significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard.

A SIL internal standard is a synthetic version of the target peptide where one or more atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N). SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a SIL peptide corresponding to the tryptic peptide SSVFVADPK from Ovalbumin, with the C-terminal lysine (B10760008) residue labeled with six ¹³C atoms and two ¹⁵N atoms. This labeling results in a known mass shift without altering the chemical properties of the peptide.

Advantages of Using SSVFVADPK-(Lys-¹³C₆,¹⁵N₂):

-

Minimizes Variability: It co-elutes with the endogenous (light) peptide, thereby compensating for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.

-

Enhances Accuracy and Precision: By normalizing the signal of the analyte peptide to that of the known concentration of the SIL internal standard, a more accurate and precise quantification can be achieved.

-

Improves Method Robustness: The use of a SIL internal standard makes the analytical method less susceptible to matrix effects, which are common in complex samples like food products or biological fluids.

The Target Protein: Ovalbumin

The peptide sequence SSVFVADPK is a tryptic peptide originating from Ovalbumin, the most abundant protein in egg white. Ovalbumin is a well-characterized glycoprotein (B1211001) and is a major food allergen. Accurate and sensitive quantification of Ovalbumin is critical for:

-

Food Safety: Detecting and quantifying residual egg allergens in food products to protect consumers with egg allergies.

-

Clinical Research: Studying the immune response to food allergens and developing diagnostic tools.

-

Biopharmaceutical Manufacturing: Ovalbumin is sometimes used as a carrier protein or in vaccine production, requiring its clearance to be monitored.

Experimental Workflow for Ovalbumin Quantification

The quantification of Ovalbumin using the surrogate peptide SSVFVADPK and its labeled internal standard involves a multi-step process.

Detailed Experimental Protocols

The following protocols are representative methodologies for the quantification of Ovalbumin using the SSVFVADPK surrogate peptide approach.

Sample Preparation

-

Protein Extraction:

-

Homogenize 1 g of the food sample in 10 mL of an appropriate extraction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Incubate the mixture with agitation for 1-2 hours at room temperature.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant containing the extracted proteins.

-

-

Reduction, Alkylation, and Internal Standard Spiking:

-

To 100 µL of the protein extract, add 10 µL of a 100 mM dithiothreitol (B142953) (DTT) solution and incubate at 60°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add 10 µL of a 200 mM iodoacetamide (B48618) (IAA) solution. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.

-

Spike the sample with a known concentration of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (e.g., 50 fmol/µL).

-

-

Tryptic Digestion:

-

Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8.0) to reduce the concentration of any denaturants.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate at 37°C overnight (16-18 hours).

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

Peptide Cleanup:

-

Use a solid-phase extraction (SPE) C18 cartridge to desalt and concentrate the peptides.

-

Condition the cartridge with methanol (B129727) followed by 0.1% formic acid in water.

-

Load the digested sample.

-

Wash the cartridge with 0.1% formic acid in water.

-

Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

-

Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable volume of LC-MS grade water with 0.1% formic acid.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 40% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the native (light) SSVFVADPK and the labeled (heavy) SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) are monitored. The mass difference for the labeled lysine is +8 Da.

-

Quantitative Data and Method Performance

The following table summarizes typical performance characteristics for an LC-MS/MS method for Ovalbumin quantification using a SIL peptide internal standard. The exact values will depend on the specific instrumentation and matrix being analyzed.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 20% |

| Accuracy (% Bias) | 85 - 115% |

Conclusion

The use of the stable isotope-labeled internal standard SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) provides a robust and accurate method for the quantification of Ovalbumin in various matrices by LC-MS/MS. This approach overcomes many of the challenges associated with protein quantification, such as matrix effects and sample preparation variability. The detailed protocols and expected performance characteristics outlined in this guide serve as a valuable resource for researchers and scientists in the fields of food safety, clinical research, and biopharmaceutical analysis. The principles described herein are also applicable to the development of quantitative assays for other proteins of interest.

An In-Depth Technical Guide to the Application of SSVFVADPK-(Lys-13C6,15N2) in Quantitative Research

This guide provides a comprehensive overview of the fundamental principles and protocols for utilizing the stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) in experimental research. The content is tailored for researchers, scientists, and professionals engaged in drug development and related fields. While the specific biological function of the SSVFVADPK sequence is not documented in publicly available literature, this document outlines its application as a custom-synthesized, heavy-labeled internal standard for mass spectrometry-based quantification and as a tracer in pharmacokinetic studies.

Introduction to Stable Isotope-Labeled Peptides

Stable isotope-labeled (SIL) peptides are synthetic molecules in which one or more atoms have been replaced with their heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][2][3] These heavy peptides are chemically identical to their natural or "light" counterparts, exhibiting similar ionization efficiency, and chromatographic retention times.[3] However, the mass difference allows for their distinct detection and quantification by mass spectrometry (MS).[4] This characteristic makes SIL peptides, such as SSVFVADPK-(Lys-13C6,15N2), invaluable tools for quantitative proteomics, biomarker discovery and validation, and pharmacokinetic analyses.[1][5]

The peptide SSVFVADPK-(Lys-13C6,15N2) has a specific modification on the C-terminal lysine (B10760008) (Lys) residue, where six carbon atoms are replaced with ¹³C and two nitrogen atoms are replaced with ¹⁵N. This results in a precise mass shift, enabling its use as an internal standard for the accurate quantification of its corresponding light peptide.

Data Presentation: Properties of SSVFVADPK-(Lys-13C6,15N2)

For effective experimental design, it is crucial to understand the physicochemical properties of the labeled peptide. The following tables summarize the key quantitative data for SSVFVADPK-(Lys-13C6,15N2).

Table 1: Amino Acid Sequence and Isotopic Labeling

| Amino Acid Sequence | Labeled Residue | Isotopic Composition |

| Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys | Lysine (K) | ¹³C₆, ¹⁵N₂ |

Table 2: Mass Information

| Peptide | Monoisotopic Mass (Da) | Molecular Weight (Da) | Mass Shift (Da) |

| SSVFVADPK (Light) | 978.53 | 979.16 | N/A |

| SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) (Heavy) | 986.55 | 987.18 | +8.02 |

Note: The mass values are theoretical and may vary slightly based on the synthesis and purification methods.

Experimental Protocols

This section provides detailed methodologies for the two primary applications of SSVFVADPK-(Lys-13C6,15N2): as an internal standard in quantitative proteomics and as a tracer in pharmacokinetic studies.

This protocol describes the use of SSVFVADPK-(Lys-13C6,15N2) as an internal standard for the absolute quantification (AQUA) of the native SSVFVADPK peptide in a biological matrix (e.g., plasma, cell lysate).

Materials:

-

Lyophilized SSVFVADPK-(Lys-13C6,15N2)

-

Biological sample suspected to contain SSVFVADPK

-

Sample lysis and protein extraction buffers

-

Trypsin or other suitable protease

-

Solid-phase extraction (SPE) cartridges for peptide cleanup

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Heavy Peptide Stock Solution:

-

Reconstitute the lyophilized SSVFVADPK-(Lys-13C6,15N2) in a suitable solvent (e.g., 20% acetonitrile (B52724) in 0.1% formic acid) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to create a working stock solution (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

Lyse the cells or tissue and extract the total protein from the biological sample.

-

Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Spiking of Internal Standard:

-

Add a known amount of the heavy peptide working stock solution to a specific amount of the protein extract. The amount of heavy peptide to be added should be optimized based on the expected concentration of the endogenous light peptide.

-

-

Proteolytic Digestion:

-

Denature the proteins in the sample by heating or using denaturing agents.

-

Reduce and alkylate the cysteine residues to ensure efficient digestion.

-

Digest the protein sample with trypsin overnight at 37°C. Trypsin cleaves at the C-terminus of lysine and arginine residues.

-

-

Peptide Cleanup:

-

Desalt and concentrate the digested peptide mixture using SPE cartridges to remove salts and other contaminants that can interfere with MS analysis.

-

Elute the peptides and dry them down using a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Inject the sample into the LC-MS/MS system.

-

Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and fragment ions of both the light and heavy SSVFVADPK peptides.

-

-

Data Analysis:

-

Integrate the peak areas of the transitions for both the light and heavy peptides.

-

Calculate the ratio of the peak area of the light peptide to the heavy peptide.

-

Determine the absolute concentration of the light peptide in the original sample by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with the same amount of heavy peptide.

-

This protocol outlines a basic workflow for using SSVFVADPK-(Lys-13C6,15N2) as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) in an animal model.

Materials:

-

SSVFVADPK-(Lys-13C6,15N2) formulated for in vivo administration

-

Animal model (e.g., mice, rats)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Tissue collection tools

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a known dose of SSVFVADPK-(Lys-13C6,15N2) to the animal model via the desired route (e.g., intravenous, oral).

-

-

Sample Collection:

-

Collect blood samples at predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Collect urine and feces at specified intervals.

-

At the end of the study, euthanize the animals and collect relevant tissues.

-

-

Sample Processing:

-

Process blood samples to obtain plasma or serum.

-

Homogenize tissue samples.

-

Extract the heavy peptide from the plasma, urine, feces, and tissue homogenates using protein precipitation or liquid-liquid extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples using an LC-MS/MS method optimized for the detection and quantification of SSVFVADPK-(Lys-13C6,15N2).

-

-

Data Analysis:

-

Construct a concentration-time profile for the heavy peptide in plasma.

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

-

Quantify the amount of the heavy peptide in tissues, urine, and feces to assess its distribution and routes of excretion.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for absolute quantification of a peptide using a stable isotope-labeled internal standard.

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled peptide.

Conclusion

The stable isotope-labeled peptide SSVFVADPK-(Lys-13C6,15N2) serves as a powerful tool for precise and accurate quantification in complex biological matrices. While its specific biological role is not currently established in the literature, its application as a heavy-labeled internal standard in mass spectrometry-based proteomics and as a tracer in pharmacokinetic studies is well-defined by established methodologies. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively incorporate this and other custom SIL peptides into their experimental designs, ultimately contributing to advancements in drug development and biomedical research.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in Modern Metabolomics

For researchers, scientists, and professionals in drug development, the pursuit of precise and reproducible quantification of endogenous molecules is paramount. Stable isotope-labeled compounds have become indispensable tools in mass spectrometry-based quantitative analysis, offering a gold standard for accuracy. This guide delves into the core utility and practical application of the specific stable isotope-labeled peptide, SSVFVADPK-(Lys-¹³C₆,¹⁵N₂), in metabolomics studies.

Introduction to Stable Isotope-Labeled Peptides in Metabolomics

Metabolomics aims to comprehensively identify and quantify the small molecule complement, or metabolome, of a biological system. A significant challenge in this field is overcoming analytical variability introduced during sample preparation and instrumental analysis. Stable isotope labeling is a powerful technique to address this challenge.[1] By introducing a "heavy" version of an analyte into a sample, which is chemically identical to the "light" endogenous counterpart but mass-shifted, researchers can achieve highly accurate quantification.[2][3]

These heavy-labeled molecules, such as peptides incorporating carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards.[3] They co-elute with the endogenous analyte during chromatography and exhibit the same ionization efficiency in the mass spectrometer, effectively normalizing for variations in extraction efficiency, matrix effects, and instrument response.

The Labeled Peptide: SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)

SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is a synthetic nonapeptide with the sequence Ser-Ser-Val-Phe-Val-Ala-Asp-Pro-Lys. The terminal lysine (B10760008) (Lys) residue is isotopically labeled, with all six of its carbon atoms replaced by ¹³C and both of its nitrogen atoms replaced by ¹⁵N. This results in a mass increase of 8 Daltons compared to the native peptide, providing a distinct mass shift for mass spectrometric detection without altering its chemical properties.[3]

While the specific biological origin and function of the native SSVFVADPK peptide are not widely documented in public literature, for the context of this guide, it is treated as a target analyte of interest in a metabolomics study. The labeled version is designed for use as an internal standard for the precise quantification of its unlabeled counterpart in various biological matrices.

Core Utility: An Internal Standard for Quantitative Mass Spectrometry

The primary and most critical application of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) is its role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative metabolomics. By spiking a known concentration of the labeled peptide into a biological sample at the earliest stage of preparation, it allows for the correction of analyte loss and ionization variability throughout the entire analytical workflow.

The quantification is based on the ratio of the signal intensity of the endogenous (light) analyte to the signal intensity of the co-eluting labeled (heavy) internal standard. This ratio is then used to determine the absolute concentration of the endogenous peptide by referencing a calibration curve.

Experimental Protocols

A generalized workflow for the utilization of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) as an internal standard is detailed below.

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of SSVFVADPK-(Lys-¹³C₆,¹⁵N₂) in a suitable solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).

-

Prepare a working internal standard (IS) solution by diluting the stock solution to the desired concentration for spiking.

-

Prepare calibration standards by spiking known concentrations of the unlabeled SSVFVADPK peptide into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

Add 10 µL of the working IS solution [SSVFVADPK-(Lys-¹³C₆,¹⁵N₂)] to all samples, calibration standards, and QCs.

-

Vortex briefly to mix.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

-

Analyte Extraction (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 5% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Instrument: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

-

MRM Transitions (Hypothetical):

-

Unlabeled SSVFVADPK: Q1 m/z 963.5 -> Q3 m/z 816.4 (loss of lysine side chain)

-

Labeled SSVFVADPK-(Lys-¹³C₆,¹⁵N₂): Q1 m/z 971.5 -> Q3 m/z 824.4

-

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the unlabeled analyte and the labeled internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Data Presentation